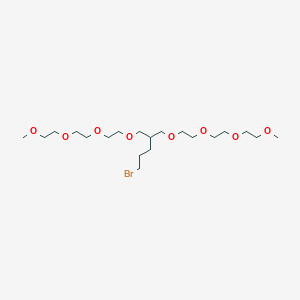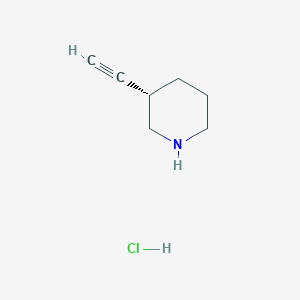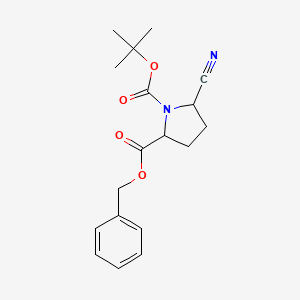
2-Bromo-4-(tert-butyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(tert-butyl)pyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a tert-butyl group at the fourth position makes this compound unique and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-4-(tert-Butyl)pyrimidin beinhaltet typischerweise die Bromierung von 4-(tert-Butyl)pyrimidin. Eine gängige Methode beinhaltet die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines Katalysators oder unter UV-Licht. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Brom-4-(tert-Butyl)pyrimidin kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und kontrollierten Reaktionsbedingungen trägt zur Skalierung der Produktion bei, während gleichzeitig Konsistenz und Sicherheit gewährleistet werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-4-(tert-Butyl)pyrimidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen mit Boronsäuren teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Natriumamid, Thioharnstoff und Alkoxide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) durchgeführt.
Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden üblicherweise in Suzuki-Miyaura-Kupplungsreaktionen verwendet. Die Reaktionen werden üblicherweise in Lösungsmitteln wie Toluol oder Tetrahydrofuran (THF) durchgeführt.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyrimidine, abhängig vom verwendeten Nukleophil.
Kupplungsreaktionen: Produkte umfassen Biarylverbindungen und andere komplexe organische Moleküle.
Wissenschaftliche Forschungsanwendungen
2-Brom-4-(tert-Butyl)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Biologie: Die Verbindung wird aufgrund ihrer Fähigkeit, mit biologischen Zielstrukturen zu interagieren, bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
Medizin: Es dient als Zwischenprodukt bei der Synthese von Medikamenten und Therapeutika.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-4-(tert-Butyl)pyrimidin hängt von seiner Anwendung ab. In chemischen Reaktionen wirkt das Bromatom als Abgangsgruppe, die nukleophile Substitutions- oder Kupplungsreaktionen erleichtert. In biologischen Systemen kann die Verbindung mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindung oder Hemmung modulieren.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(tert-butyl)pyrimidine depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-4-(tert-Butyl)pyridin: Ähnliche Struktur, jedoch mit einem Pyridinring anstelle eines Pyrimidinrings.
4-Brom-2-(tert-Butyl)pyrimidin: Ähnliche Struktur, jedoch mit vertauschten Brom- und tert-Butylgruppen.
2-Chlor-4-(tert-Butyl)pyrimidin: Ähnliche Struktur, jedoch mit einem Chloratom anstelle eines Bromatoms.
Einzigartigkeit
2-Brom-4-(tert-Butyl)pyrimidin ist aufgrund der spezifischen Positionierung der Brom- und tert-Butylgruppen am Pyrimidinring einzigartig. Diese einzigartige Struktur verleiht eine eindeutige Reaktivität und Eigenschaften, die sie für verschiedene chemische und biologische Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
2-bromo-4-tert-butylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 |
InChI-Schlüssel |
VHRWZGBRPRINCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)
![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)

![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)

![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)



![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
